molecular formula C9H12O4 B14466038 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol CAS No. 69291-07-2

1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol

Cat. No.: B14466038
CAS No.: 69291-07-2
M. Wt: 184.19 g/mol
InChI Key: FJDCQHVMOZAORE-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol is an organic compound characterized by the presence of a phenyl group substituted with hydroxymethoxy and ethane-1,2-diol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy acetophenone using organometallic complexes. This method requires high temperature, high pressure of hydrogen, oxygen-free operation, and alkaline reaction conditions . Another method involves the stereospecific dihydroxylation of styrene catalyzed by naphthalene dioxygenase, which affords the desired product with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalytic methods. For example, the asymmetric reduction of α-hydroxy aromatic ketones using Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration has been shown to be highly efficient . This method allows for the production of optically pure 1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in biocatalytic reactions, the compound acts as a substrate for enzymes such as carbonyl reductase and

Properties

CAS No.

69291-07-2

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

1-[2-(hydroxymethoxy)phenyl]ethane-1,2-diol

InChI

InChI=1S/C9H12O4/c10-5-8(12)7-3-1-2-4-9(7)13-6-11/h1-4,8,10-12H,5-6H2

InChI Key

FJDCQHVMOZAORE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)OCO

Origin of Product

United States

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